molecular formula C24H26N4 B5380587 4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile

4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B5380587
M. Wt: 370.5 g/mol
InChI Key: KJIQNZQGTRFOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile, commonly known as DPMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPMP is a pyrrole derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The exact mechanism of action of DPMP is not fully understood. However, it has been suggested that DPMP may act as a serotonin and dopamine receptor antagonist, which may contribute to its antidepressant and antipsychotic effects. DPMP has also been found to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
DPMP has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. DPMP has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

DPMP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, making it a reliable compound for research. Moreover, DPMP has been found to exhibit low toxicity levels, which makes it a safe compound to work with. However, DPMP has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on DPMP. One potential area of investigation is the development of new drugs based on the structure of DPMP. Moreover, further research is needed to fully understand the mechanism of action of DPMP and its potential use in the treatment of various disorders. Additionally, the potential use of DPMP as a pain-relieving agent warrants further investigation.

Synthesis Methods

DPMP can be synthesized using a multi-step process that involves the reaction of 1-methyl-2-pyrrolidinone with diphenylmethyl chloride to form N,N-diphenylmethyl-2-pyrrolidinone. This intermediate is then reacted with piperazine to form N,N-diphenylmethyl-1-piperazine-2-one. Finally, the addition of cyanogen bromide to this intermediate results in the formation of DPMP.

Scientific Research Applications

DPMP has been found to exhibit various scientific research applications. It has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. DPMP has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Moreover, DPMP has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain-relieving drugs.

properties

IUPAC Name

4-[(4-benzhydrylpiperazin-1-yl)methyl]-1-methylpyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4/c1-26-18-20(16-23(26)17-25)19-27-12-14-28(15-13-27)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-11,16,18,24H,12-15,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIQNZQGTRFOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C#N)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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